molecular formula C26H29N3O B1365159 (4S,5S)-1,3-Dimethyl-4,5-diphenyl-2-[(R)-1-benzyl-2-hydroxyethylimino]imidazolidine CAS No. 210468-90-9

(4S,5S)-1,3-Dimethyl-4,5-diphenyl-2-[(R)-1-benzyl-2-hydroxyethylimino]imidazolidine

Cat. No. B1365159
M. Wt: 399.5 g/mol
InChI Key: RAFFEHDNCQXIQG-DSITVLBTSA-N
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Description

(4S,5S)-1,3-Dimethyl-4,5-diphenyl-2-[(R)-1-benzyl-2-hydroxyethylimino]imidazolidine is a useful research compound. Its molecular formula is C26H29N3O and its molecular weight is 399.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4S,5S)-1,3-Dimethyl-4,5-diphenyl-2-[(R)-1-benzyl-2-hydroxyethylimino]imidazolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4S,5S)-1,3-Dimethyl-4,5-diphenyl-2-[(R)-1-benzyl-2-hydroxyethylimino]imidazolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Asymmetric Synthesis and Catalysis

(4S,5S)-1,3-Dimethyl-4,5-diphenyl-2-[(R)-1-benzyl-2-hydroxyethylimino]imidazolidine and its derivatives have been explored for their applications in asymmetric synthesis. These chiral 1,3-dimethyl-2-iminoimidazolidines (monocyclic guanidines) were synthesized and used as bases in asymmetric alkylative esterification, showing modest asymmetric induction (Isobe, Fukuda, & Ishikawa, 1998). Another study focused on the optical resolution of related compounds as a chiral framework for asymmetric Michael reactions (Ryoda et al., 2008).

Photophysical and Chemiluminescence Properties

Research into the photophysical and chemiluminescence properties of derivatives has been conducted. Novel fluorescent polyimides were prepared from these compounds, showing emission in the solid state and in solution with varying photoluminescence quantum yields (Ghaemy & Nasab, 2010).

Photochemical Transformations

A study on S-substituted 5,7-dimethyl-4а,5а-diphenyl-3-thioxoperhydroimidazo[4,5-e]-1,2,4-triazin-2-ones revealed the photochemical transformations of compounds under UV irradiation, including the formation of isomeric 1,3-dimethyl-4,5-diphenylimidazolidin-2-ones (Kravchenko et al., 2018).

Antibacterial and Antifungal Activities

Some derivatives of this compound class were synthesized and evaluated for their antibacterial and antifungal actions against selected microbes. Notably, certain compounds showed good antibacterial and antifungal actions with reported Minimum Inhibitory Concentration (MIC) values (Khan et al., 2012).

DNA Binding Studies

The DNA binding affinity of some novel derivatives of imidazolidines, including those related to the compound , was examined. The study found significant binding strength to DNA, suggesting potential for anti-cancer drug development (Shah et al., 2013).

properties

IUPAC Name

(2R)-2-[[(4S,5S)-1,3-dimethyl-4,5-diphenylimidazolidin-2-ylidene]amino]-3-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O/c1-28-24(21-14-8-4-9-15-21)25(22-16-10-5-11-17-22)29(2)26(28)27-23(19-30)18-20-12-6-3-7-13-20/h3-17,23-25,30H,18-19H2,1-2H3/t23-,24+,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAFFEHDNCQXIQG-DSITVLBTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(N(C1=NC(CC2=CC=CC=C2)CO)C)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@H]([C@@H](N(C1=N[C@H](CC2=CC=CC=C2)CO)C)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10469321
Record name (2R)-2-{[(4S,5S)-1,3-Dimethyl-4,5-diphenylimidazolidin-2-ylidene]amino}-3-phenylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S,5S)-1,3-Dimethyl-4,5-diphenyl-2-[(R)-1-benzyl-2-hydroxyethylimino]imidazolidine

CAS RN

210468-90-9
Record name (2R)-2-{[(4S,5S)-1,3-Dimethyl-4,5-diphenylimidazolidin-2-ylidene]amino}-3-phenylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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